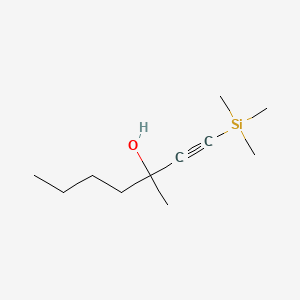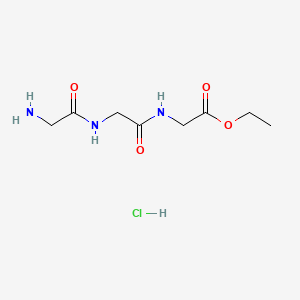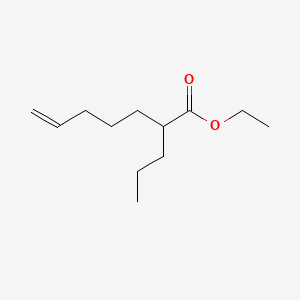
Ethyl 2-propyl-6-heptenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-heptenoate, also known as Ethyl 2-propyl-6-heptenoate, is an organic compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is also known by other names such as Ethyl hept-6-enoate and hept-6-enoic acid ethyl ester .
Synthesis Analysis
Esters, including Ethyl 6-heptenoate, are typically produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . A stereoselective synthesis of (+)-physoperuvine using a tandem aza-Claisen rearrangement and ring closing metathesis reaction has been reported .Molecular Structure Analysis
The molecular structure of Ethyl 6-heptenoate consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) . The R group can either be a hydrogen or a carbon chain . The R’ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .Chemical Reactions Analysis
Esters, including Ethyl 6-heptenoate, undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions . The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism .Physical And Chemical Properties Analysis
Ethyl 6-heptenoate has a molecular weight of 156.2221 . It is a combustible liquid .Wissenschaftliche Forschungsanwendungen
Kobayashi, S., Takei, H., & Mukaiyama, T. (1973) demonstrated the stereospecific preparation of trisubstituted olefins, including Ethyl (E)-3-methyl-2-heptenoate and Ethyl (Z)-3-methyl-2-heptenoate, with a high yield and retention of configuration. This research highlights the chemical's utility in organic synthesis (Kobayashi, Takei, & Mukaiyama, 1973).
Miyachi, N. et al. (1993) developed a novel synthetic method for HMG-CoA reductase inhibitor NK-104 using a precursor that includes Ethyl (3R, 5S, 6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate. This demonstrates the potential pharmaceutical application of similar compounds (Miyachi et al., 1993).
Tamaru, Y. et al. (2003) described the synthesis of Ethyl 5-oxo-6-methyl-6-heptenoate, showing the compound's significance in organic synthesis and chemical reactions (Tamaru et al., 2003).
Zhu, X.-F. et al. (2003) explored the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines. This indicates the compound's relevance in complex organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).
Kokotos, G., Markidis, T., & Mikros, E. (2003) studied Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate in a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This work reveals the compound's utility in producing stable triazolines (Kokotos, Markidis, & Mikros, 2003).
Safety And Hazards
Ethyl 6-heptenoate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
ethyl 2-propylhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUUHNAMXPVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC=C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propyl-6-heptenoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


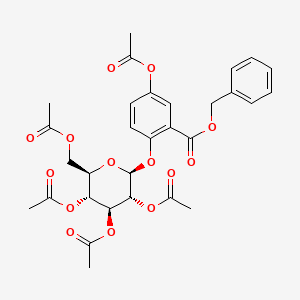
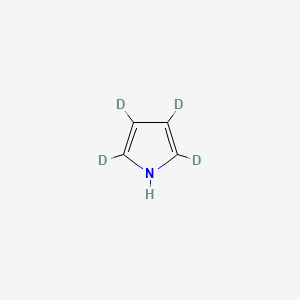
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
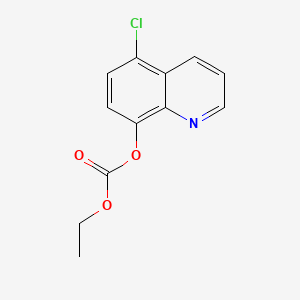
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
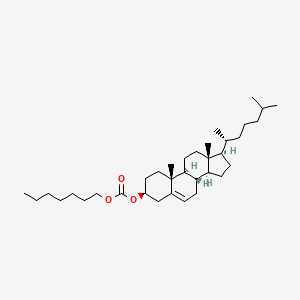



![Acetyl[18]annulene](/img/structure/B579811.png)
